molecular formula C31H18N4S3 B15249299 2-[[2-[2-[4-(N-phenylanilino)phenyl]thieno[3,2-b]thiophen-5-yl]-1,3-thiazol-5-yl]methylidene]propanedinitrile

2-[[2-[2-[4-(N-phenylanilino)phenyl]thieno[3,2-b]thiophen-5-yl]-1,3-thiazol-5-yl]methylidene]propanedinitrile

Cat. No.: B15249299
M. Wt: 542.7 g/mol
InChI Key: FGUSXJCVGZIYTR-UHFFFAOYSA-N
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Description

2-[[2-[2-[4-(N-phenylanilino)phenyl]thieno[3,2-b]thiophen-5-yl]-1,3-thiazol-5-yl]methylidene]propanedinitrile is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, with its intricate structure, is of particular interest due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-[[2-[2-[4-(N-phenylanilino)phenyl]thieno[3,2-b]thiophen-5-yl]-1,3-thiazol-5-yl]methylidene]propanedinitrile, typically involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of various substrates under specific conditions:

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale application of the aforementioned synthetic routes. The choice of method depends on the desired yield, purity, and specific application of the compound. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-[[2-[2-[4-(N-phenylanilino)phenyl]thieno[3,2-b]thiophen-5-yl]-1,3-thiazol-5-yl]methylidene]propanedinitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution Reagents: Halogens, nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

2-[[2-[2-[4-(N-phenylanilino)phenyl]thieno[3,2-b]thiophen-5-yl]-1,3-thiazol-5-yl]methylidene]propanedinitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[2-[2-[4-(N-phenylanilino)phenyl]thieno[3,2-b]thiophen-5-yl]-1,3-thiazol-5-yl]methylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[2-[2-[4-(N-phenylanilino)phenyl]thieno[3,2-b]thiophen-5-yl]-1,3-thiazol-5-yl]methylidene]propanedinitrile is unique due to its complex structure, which imparts specific chemical and biological properties. Its combination of thieno[3,2-b]thiophene and thiazole moieties makes it particularly interesting for research and industrial applications .

Properties

Molecular Formula

C31H18N4S3

Molecular Weight

542.7 g/mol

IUPAC Name

2-[[2-[2-[4-(N-phenylanilino)phenyl]thieno[3,2-b]thiophen-5-yl]-1,3-thiazol-5-yl]methylidene]propanedinitrile

InChI

InChI=1S/C31H18N4S3/c32-18-21(19-33)15-26-20-34-31(36-26)30-17-29-28(38-30)16-27(37-29)22-11-13-25(14-12-22)35(23-7-3-1-4-8-23)24-9-5-2-6-10-24/h1-17,20H

InChI Key

FGUSXJCVGZIYTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC5=C(S4)C=C(S5)C6=NC=C(S6)C=C(C#N)C#N

Origin of Product

United States

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